molecular formula C20H16F2N2O3 B5424145 N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-3-hydroxy-2-methylbenzamide

N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-3-hydroxy-2-methylbenzamide

Cat. No.: B5424145
M. Wt: 370.3 g/mol
InChI Key: MASUAFHJGYSBQU-UHFFFAOYSA-N
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Description

The compound “N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-3-hydroxy-2-methylbenzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a pyridine ring, and a difluorophenoxy group. These functional groups suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups and a heterocyclic ring. The presence of the difluorophenoxy group could introduce interesting electronic effects, and the pyridine ring could provide a site for further chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the difluorophenoxy group could make it relatively non-polar and lipophilic, which could influence its solubility and reactivity .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. The presence of the benzamide and pyridine groups suggests that it could interact with a variety of biological receptors .

Future Directions

The study of this compound could open up new avenues in medicinal chemistry, given its complex structure and the presence of several functional groups that are common in pharmaceutical compounds .

Properties

IUPAC Name

N-[[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl]-3-hydroxy-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N2O3/c1-12-15(5-2-6-18(12)25)19(26)24-11-13-4-3-9-23-20(13)27-14-7-8-16(21)17(22)10-14/h2-10,25H,11H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASUAFHJGYSBQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1O)C(=O)NCC2=C(N=CC=C2)OC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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